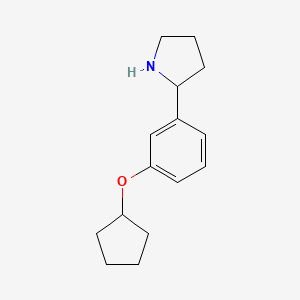

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

Description

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is a synthetic organic compound characterized by a benzene ring substituted with a cyclopentyloxy group at position 3 and a pyrrolidin-2-yl group at position 1.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

2-(3-cyclopentyloxyphenyl)pyrrolidine |

InChI |

InChI=1S/C15H21NO/c1-2-7-13(6-1)17-14-8-3-5-12(11-14)15-9-4-10-16-15/h3,5,8,11,13,15-16H,1-2,4,6-7,9-10H2 |

InChI Key |

LECXESRIMSZNPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The cyclopentyloxy group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies suggest that the compound may interact with proteins involved in signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Cycloalkyl and Heterocyclic Groups

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5)

- Structure: Features a cyclohexyl group instead of cyclopentyloxy and an indenopyrazole core instead of benzene.

- Properties: Higher molecular weight (C₁₆H₁₈N₄, 266.34 g/mol) compared to the target compound.

- Toxicity: Limited toxicological data available, emphasizing the need for caution in handling .

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2)

- Structure : Shares a pyrrolidine ring but replaces the benzene core with a cyclopropyl group.

- Properties : Smaller molecular formula (C₇H₁₄N₂, 126.20 g/mol) and reduced steric bulk. The cyclopropyl group enhances metabolic stability compared to larger cycloalkyl substituents.

- Safety : Requires medical intervention upon exposure, highlighting reactivity of the amine group .

(S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone

Functional Group and Pharmacophore Analysis

Key Observations :

- Lipophilicity : Cyclopentyloxy > cyclohexyl > cyclopropyl > hydroxy/methoxy groups.

- Biological Interactions: Pyrrolidine and indenopyrazole cores may target enzymes (e.g., kinases), while polar substituents favor solubility but reduce bioavailability.

- Safety Profile : Amine-containing compounds (e.g., 1-cyclopropylpyrrolidin-3-amine) require stringent handling protocols due to acute toxicity risks .

Impact of Ring Size and Substituent Position

- Cyclopentyl vs.

- Pyrrolidine vs. Pyrrolidinone: The amine in pyrrolidine offers protonation sites for ionic interactions, whereas the lactam in pyrrolidinone may participate in hydrogen bonding .

- Substituent Position : Meta-substitution (position 3) on benzene may optimize steric and electronic effects for receptor binding compared to ortho/para positions.

Biological Activity

3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure:

- Molecular Formula: C13H17NO

- Molecular Weight: 205.28 g/mol

- IUPAC Name: 3-cyclopentyloxy-1-pyrrolidin-2-ylbenzene

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 3-cyclopentyloxy-1-pyrrolidin-2-ylbenzene |

Neuroprotective Effects

Recent studies have indicated that compounds similar to 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene exhibit neuroprotective properties, which are essential in the context of neurodegenerative diseases. For instance, modifications of related compounds have shown significant improvements in neuroprotective activity against oxidative stress and ischemic conditions.

Case Study: Neuroprotection in Ischemia Models

In a study examining the neuroprotective effects of various derivatives, it was found that certain modifications enhanced the ability to protect neuronal cells from ischemic damage. The compound's structure allows it to interact with key signaling pathways involved in cell survival and apoptosis regulation.

The proposed mechanism of action for 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene involves:

- Interaction with Neurotransmitter Receptors: The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

- Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress on neuronal cells.

- Regulation of Neurotrophic Factors: The compound may influence the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is vital for neuronal health.

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | Observed Effects |

|---|---|---|

| 3-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene | Neuroprotection | Potential modulation of neurotransmitter systems |

| Fisetin | Neuroprotection | Enhanced GSH levels, reduced ROS |

| Ladostigil | Anti-apoptotic | Regulation of amyloid precursor protein |

In Vitro Studies

In vitro studies using cell lines have shown that derivatives of pyrrolidine compounds can significantly enhance cell viability under oxidative stress conditions. For instance, one study reported that a derivative with a similar structure improved cell survival rates by approximately 50% compared to control groups exposed to oxidative agents.

In Vivo Studies

Animal models have also been utilized to assess the efficacy of similar compounds in reducing neurodegeneration. In one notable study, treatment with a pyrrolidine derivative resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.